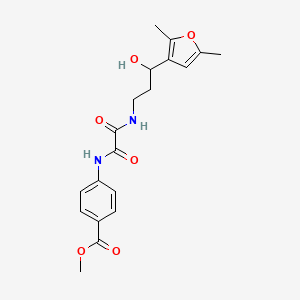

1-N-propyl-4-(trifluoromethyl)benzene-1,2-diamine

Vue d'ensemble

Description

1-N-propyl-4-(trifluoromethyl)benzene-1,2-diamine is a chemical compound with the molecular formula C10H13F3N2 . It is used for pharmaceutical testing .

Molecular Structure Analysis

The molecular structure of this compound can be inferred from its IUPAC name and molecular formula. It consists of a benzene ring substituted with a trifluoromethyl group (-CF3), two amine groups (-NH2), and a propyl group (-C3H7) .Applications De Recherche Scientifique

Synthesis and Polymerization

- A study by Qiu et al. (2006) described the synthesis of fluorinated diamine monomers, including those similar to 1-N-propyl-4-(trifluoromethyl)benzene-1,2-diamine. These monomers were used to create soluble polyimides with notable thermal, optical, and gas permeability properties, potentially applicable in various industrial applications (Qiu et al., 2006).

Electrochemical Synthesis

- Sharafi-kolkeshvandi et al. (2016) developed a method for the electrochemical synthesis of derivatives of benzene-1,2-diamine compounds. This method provides a regioselective synthesis route, potentially useful in the development of specific compounds for research and industrial applications (Sharafi-kolkeshvandi et al., 2016).

Chemical Properties and Applications

- A study by Liu et al. (2008) focused on the synthesis and properties of soluble fluorinated poly(ether imide)s derived from diamine monomers. These materials exhibited high thermal stability and optical transparency, suggesting their suitability for advanced optoelectronics applications (Liu et al., 2008).

Therapeutic Potential

- Shin et al. (2004) investigated a novel aromatic diamine compound for its inhibitory effect on nuclear factor (NF)-kappaB transcriptional activity. This compound showed potential therapeutic effects in controlling NF-kappaB activation, which is significant in inflammation and immune response regulation (Shin et al., 2004).

Optoelectronic Material Development

- Jang et al. (2007) synthesized a fluorinated diamine and developed a series of fluorinated aromatic polyimides. These materials demonstrated excellent thermal stability, low dielectric constants, and optical properties, making them promising candidates for optoelectronic applications (Jang et al., 2007).

Mécanisme D'action

Propriétés

IUPAC Name |

1-N-propyl-4-(trifluoromethyl)benzene-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13F3N2/c1-2-5-15-9-4-3-7(6-8(9)14)10(11,12)13/h3-4,6,15H,2,5,14H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUGANOCITAMOSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=C(C=C(C=C1)C(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![benzyl 2-{[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B2479414.png)

![(4-Benzo[1,3]dioxol-5-ylthiazol-2-yl)hydrazine](/img/structure/B2479416.png)

![2-(2-oxo-2-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethyl)isoindoline-1,3-dione](/img/structure/B2479417.png)

![N,N-dibenzyl-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2479419.png)